2-(4-Thiazolyl)imidazole-5-carbaldehyde
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Overview
Description
2-(4-Thiazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their aromatic properties and reactivity, making the compound significant in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Thiazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole carboxaldehydes under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure purity and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Thiazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(4-Thiazolyl)imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Thiazolyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
- 2-Imidazolecarboxaldehyde
- 4-Methyl-5-imidazolecarboxaldehyde
- 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid
Comparison: Compared to these similar compounds, 2-(4-Thiazolyl)imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1-4H,(H,8,10) |
InChI Key |
QWPCNGCRUVJUEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)C2=CSC=N2)C=O |
Origin of Product |
United States |
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